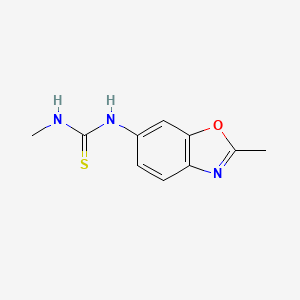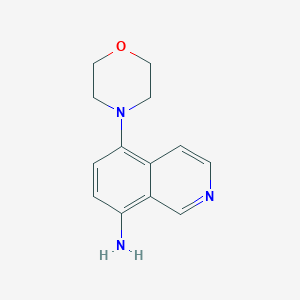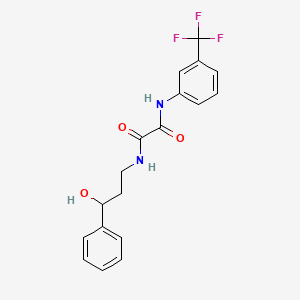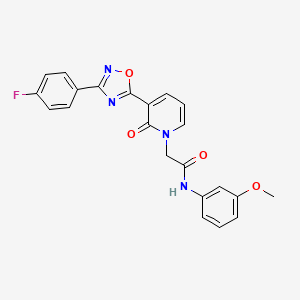![molecular formula C17H20N2O3 B2857938 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid CAS No. 951981-60-5](/img/structure/B2857938.png)
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid is an organic compound with the CAS Number: 951981-60-5 . It has a molecular weight of 300.36 . The IUPAC name for this compound is 1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.36 . The compound’s InChI code provides information about its molecular structure and formula .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Several studies have focused on the synthesis and structural analysis of compounds related to "1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid". For instance, research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines highlights the reaction versatility of related compounds under various conditions, demonstrating the compound's utility in synthesizing heterocyclic structures with potential biological activities (R. Mekheimer, N. Mohamed, & K. Sadek, 1997). Moreover, the crystal and molecular structure analysis of 4-carboxypiperidinium chloride provides insights into the compound's conformation and potential interactions, which can be critical for designing molecules with desired biological properties (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Catalysis and Chemical Reactions
A study on the application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines showcases the compound's role in catalysis. The research demonstrates the reusability and efficiency of catalysts derived from piperidine-4-carboxylic acid derivatives, suggesting their potential in green chemistry applications (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Biochemical and Pharmacological Potential
There's ongoing interest in the biochemical and pharmacological potential of compounds structurally related to "this compound". For example, research into allosteric modulation of the cannabinoid CB1 receptor with novel compounds demonstrates the therapeutic potential of derivatives in modulating receptor activity, which could have implications for treating various diseases (Martin R. Price et al., 2005).
Eigenschaften
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPZNMOWWOKEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)


![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)



![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)
![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)
![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)
![3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)

